ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a thiophene ring substituted with a methyl group at position 5 and an ester (carboxylate) group at position 3. The thiophene moiety is further fused to a bicyclic 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole system. The synthesis likely involves cyclocondensation reactions, as seen in analogous thiophene derivatives (e.g., compound 7b in ), which employ 1,4-dioxane, triethylamine, and sulfur as reagents .
Properties
IUPAC Name |
ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)11-6-8(2)23-16(11)18-14(19)12-9-4-5-10(7-9)13(12)15(18)20/h4-6,9-10,12-13H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZKIGZTJETQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. The key steps often include cyclization, esterification, and thiophene functionalization. Reaction conditions generally involve catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production may be optimized through continuous flow processes, automated systems, and scalable reaction setups. Factors like cost-efficiency, safety, and environmental impact are considered to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Alters the dioxoisoindoline core, potentially forming quinones.
Reduction: Targets carbonyl groups, leading to corresponding alcohols or amines.
Substitution: Involves the thiophene ring, where functional groups can be introduced via halogenation or metal-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for halogenation might include N-bromosuccinimide (NBS) or iodine, while coupling reactions can use palladium catalysts.
Major Products: The reactions produce a range of derivatives, from quinones to various substituted thiophenes and reduced dioxoisoindoline structures.
Scientific Research Applications
This compound has multiple applications across different scientific fields:
Chemistry: Used as a building block for complex molecule synthesis due to its reactive functional groups.
Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug development and as a scaffold for new therapeutic agents.
Industry: Applied in materials science for developing advanced polymers and electronic materials.
Mechanism of Action
The compound’s effects stem from its ability to interact with various molecular targets:
Molecular Targets: Includes enzymes, receptors, and nucleic acids, depending on the specific biological context.
Pathways Involved: Could involve inhibition of key metabolic enzymes, disruption of cell signaling pathways, or induction of oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with derivatives synthesized via Gewald-like reactions, such as ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (compound 7b, ). Key differences include:
- Core Heterocycle: The target compound integrates a methanoisoindole-dione system, whereas 7b features a pyrazole-methanone group.
- Substituents: The methylthiophene-3-carboxylate group in the target compound contrasts with the diaminothiophene-carboxylate in 7b, suggesting divergent electronic and steric profiles.
Physicochemical and Reactivity Differences
- Solubility: The methanoisoindole-dione system in the target compound may reduce solubility in polar solvents compared to 7b, which has amino groups enhancing hydrophilicity.
- Reactivity: The electron-withdrawing dioxo group in the target compound could deactivate the thiophene ring toward electrophilic substitution, whereas 7b’s amino groups might facilitate such reactions.
Research Findings and Limitations
Crystallographic Data Gaps
No crystallographic data for the target compound is provided.
Need for Expanded Data
Existing evidence lacks quantitative metrics (e.g., melting points, spectroscopic data, bioassays). Comparative studies using computational methods (e.g., DFT calculations) or experimental assays are needed to fully differentiate these compounds.
Biological Activity
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate, also known by its CAS number 2956881, is a complex organic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 331.4 g/mol. The compound features a complex structure that includes a dioxo isoindole moiety and a thiophene ring.
Synthesis
Recent studies have reported various synthetic routes to obtain this compound. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the incorporation of thiophene derivatives into the isoindole framework has been highlighted as a crucial step in achieving the desired structure .
Antitumor Activity
This compound has shown significant antitumor activity in vitro. Research indicates that it exhibits cytotoxic effects against various human cancer cell lines. For example:
| Cell Line | IC50 (μmol/L) |
|---|---|
| HeLa | 14.5 ± 2.2 |
| MCF-7 | 10.5 ± 2.2 |
| SK-OV-3 | 16.8 ± 1.9 |
| HT-29 | 14.1 ± 3.4 |
These results suggest that the compound may inhibit tumor growth effectively and could be a candidate for further development as an anticancer agent .
The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Molecular docking studies have indicated stable binding interactions between the compound and DNA topoisomerase II, an enzyme critical for DNA replication . This interaction may disrupt the cancer cells' ability to divide and grow.
Antimicrobial Activity
Additionally, preliminary investigations into the antimicrobial properties of this compound have revealed potential effectiveness against certain bacterial strains. While specific data on minimum inhibitory concentrations (MIC) were not detailed in the available literature, similar compounds within its chemical class have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus .
Case Studies
Several case studies have documented the synthesis and biological evaluation of ethyl 2-(1,3-dioxo...) derivatives:
- Study on Antitumor Effects : A recent study synthesized several derivatives related to this compound and evaluated their cytotoxicity across multiple cancer cell lines. The findings indicated that specific modifications to the molecular structure could enhance antitumor efficacy .
- Antimicrobial Evaluation : Another investigation focused on structurally similar compounds found promising results against bacterial infections, suggesting that ethyl 2-(1,3-dioxo...) might exhibit similar properties .
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cycloaddition or condensation strategies. For example, thiophene carboxylate derivatives are often prepared using Hantzsch-type reactions or nucleophilic substitution, as seen in analogous thiophene-based syntheses . Key parameters include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency but may require inert atmospheres to avoid side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) enhance reaction rates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) favor solubility of intermediates .
Table 1 : Representative Yields in Analogous Syntheses
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Hantzsch Cyclization | Piperidine | Ethanol | 65–75 | |
| Nucleophilic Substitution | ZnCl₂ | DMF | 55–60 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, methylthiophene protons appear as doublets (δ 2.3–2.5 ppm), while isoindole dioxo groups show deshielded carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O) groups (1700–1750 cm⁻¹) and thiophene C-S bonds (650–750 cm⁻¹) validate structural motifs .
- Mass Spectrometry (HRMS) : High-resolution MS resolves molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and functional groups .
Note : Discrepancies in splitting patterns (e.g., unexpected multiplicity in NMR) may arise from conformational isomerism; variable-temperature NMR or DFT calculations can clarify .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can model transition states and intermediate stability. For instance:
- Mechanistic Pathways : Compare activation energies for competing pathways (e.g., keto-enol tautomerization vs. nucleophilic attack) to identify dominant routes .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and predict solubility or reactivity trends .
Experimental validation involves kinetic isotope effects (KIEs) or trapping intermediates with quenching agents (e.g., D₂O for proton transfer steps) .
Q. What strategies address solubility limitations in catalytic applications of this compound?
- Methodological Answer : Solubility challenges in cross-coupling or catalytic cycles can be mitigated via:
- Co-solvent Systems : Ternary mixtures (e.g., DCM/MeOH/H₂O) enhance solubility while maintaining catalytic activity .
- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) via post-synthetic modifications improves aqueous compatibility .
- Nanoparticle Immobilization : Anchoring the compound on silica or polymer supports facilitates heterogeneous catalysis and recycling .
Table 2 : Solubility Optimization Approaches
| Strategy | Solvent System | Application Example | Reference |
|---|---|---|---|
| Co-solvent | DCM:MeOH (3:1) | Suzuki-Miyaura Coupling | |
| Derivatization | Acetone/H₂O | Aqueous-phase Catalysis |
Q. How can environmental fate studies be designed to assess the atmospheric impact of this compound?
- Methodological Answer : Follow the DOE Atmospheric Chemistry Program framework :
- Air-Surface Exchange : Measure Henry’s Law constants using gas-stripping experiments.
- Degradation Pathways : Conduct UV-Vis irradiation studies to simulate photolytic decomposition; quantify intermediates via LC-MS.
- Heterogeneous Chemistry : Use aerosol flow reactors to model interactions with particulate matter (e.g., soot or sulfates) .
Data interpretation should link to global circulation models (GCMs) to predict long-range transport and deposition patterns .
Guidelines for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
